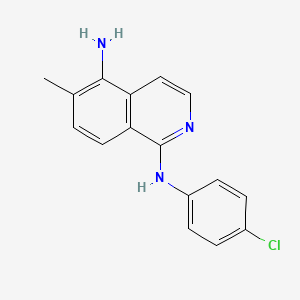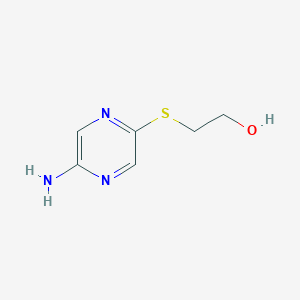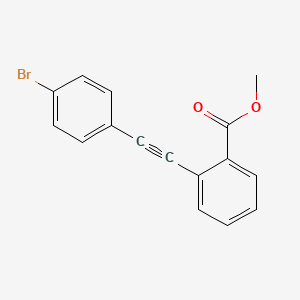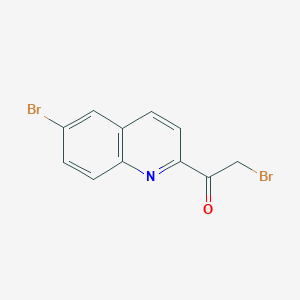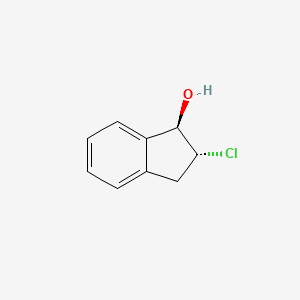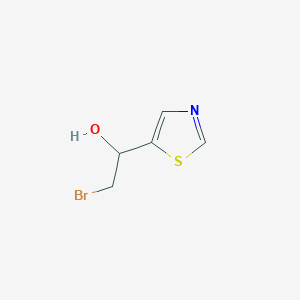
2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Bromomethyl-5-thiazolemethanol is a chemical compound with the molecular formula C5H6BrNOS. It consists of 15 atoms: 6 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is known for its unique structure, which includes a thiazole ring, a bromomethyl group, and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole aldehydes or carboxylic acids.
Reduction Reactions: Reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Alpha-Bromomethyl-5-thiazolemethanol can be compared with other thiazole derivatives such as:
5-Methylthiazole: Lacks the bromomethyl and hydroxymethyl groups, making it less reactive.
5-Bromomethylthiazole: Similar structure but lacks the hydroxymethyl group, reducing its versatility in chemical reactions.
5-Hydroxymethylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
The uniqueness of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol lies in its combination of bromomethyl and hydroxymethyl groups, which provide a balance of reactivity and versatility in chemical reactions.
Propiedades
Número CAS |
201470-18-0 |
|---|---|
Fórmula molecular |
C5H6BrNOS |
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
2-bromo-1-(1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2 |
Clave InChI |
AWQIMFGXKJACBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)C(CBr)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
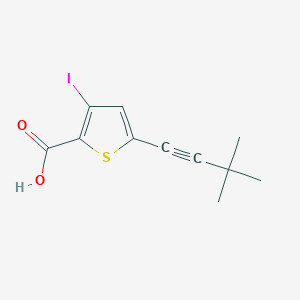
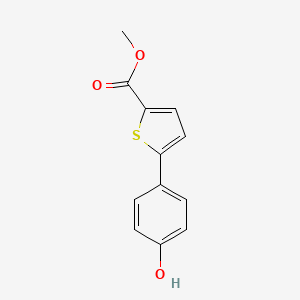
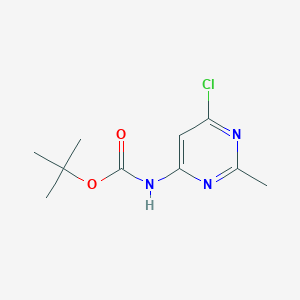
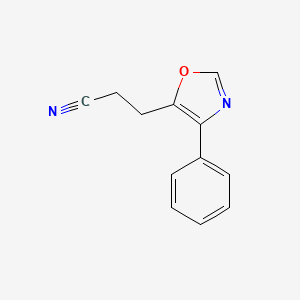
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)
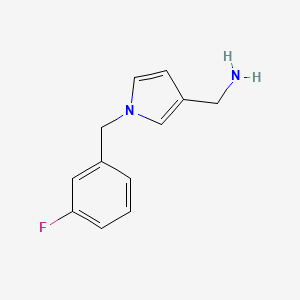
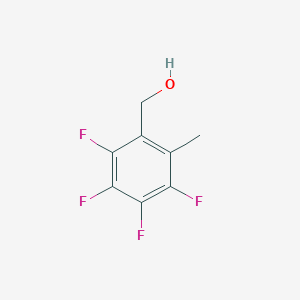
![1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
